Cas no 898778-85-3 (3-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE)
3-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE
- [3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone
- [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone
- 2-[3-(4-METHYLBENZOYL)PHENYL]-1,3-DIOXOLANE
- MFCD07699948
- DTXSID90645045
- AKOS016022098
- 898778-85-3
-
- MDL: MFCD07699948
- Inchi: 1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3
- InChI Key: RIEQTSXOQBUVIC-UHFFFAOYSA-N
- SMILES: O1CCOC1C1C=CC=C(C(C2C=CC(C)=CC=2)=O)C=1
Computed Properties
- Exact Mass: 268.11000
- Monoisotopic Mass: 268.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 3.27140
3-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 206795-1g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone |
898778-85-3 | 97% | 1g |
£483.00 | 2022-03-01 | |
| Fluorochem | 206795-2g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone |
898778-85-3 | 97% | 2g |
£847.00 | 2022-03-01 | |
| Fluorochem | 206795-5g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone |
898778-85-3 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| Chemenu | CM298715-1g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone |
898778-85-3 | 95% | 1g |
$433 | 2023-02-16 | |
| abcr | AB366819-1 g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone, 97%; . |
898778-85-3 | 97% | 1 g |
€841.90 | 2023-07-19 | |
| abcr | AB366819-2 g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone, 97%; . |
898778-85-3 | 97% | 2 g |
€1,415.70 | 2023-07-19 | |
| TRC | D010328-250mg |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone |
898778-85-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D010328-500mg |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone |
898778-85-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB366819-1g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone, 97%; . |
898778-85-3 | 97% | 1g |
€840.60 | 2025-04-15 | |
| abcr | AB366819-2g |
3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone, 97%; . |
898778-85-3 | 97% | 2g |
€1413.50 | 2025-04-15 |
3-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE Suppliers
3-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE
Introduction to 3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone (CAS No. 898778-85-3)
3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898778-85-3, is a compound of significant interest in the field of organic chemistry and its applications. This benzophenone derivative features a 1,3-dioxolan moiety attached at the 3-position and a methyl substituent at the 4'-position, making it a structurally unique molecule with potential utility in various chemical and biological contexts.
The molecular structure of 3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone consists of a benzophenone core, which is a well-known class of compounds with diverse applications ranging from photoinitiators to pharmaceutical intermediates. The presence of the 1,3-dioxolan ring introduces additional reactivity and functionalization possibilities, making this compound a valuable scaffold for synthetic chemistry. The methyl group at the 4'-position further influences the electronic properties and spatial arrangement of the molecule, contributing to its overall chemical behavior.
In recent years, there has been growing interest in benzophenone derivatives due to their role in advanced materials and pharmaceuticals. Specifically, compounds with oxygen-containing heterocycles like 1,3-dioxolan have been explored for their ability to enhance reaction efficiency and selectivity in organic synthesis. The study of 3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone has revealed intriguing properties that make it suitable for use as an intermediate in the synthesis of more complex molecules.
One of the most notable applications of 3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone is in the field of photoreactive materials. Benzophenone derivatives are commonly used as photoinitiators in polymer chemistry, where they facilitate the curing process under UV light. The incorporation of the 1,3-dioxolan ring into the benzophenone structure can modulate the photophysical properties of the molecule, potentially leading to improved performance in photopolymerization processes. This has been particularly relevant in the development of advanced coatings, adhesives, and 3D printing resins.
Moreover, research has indicated that 3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone exhibits interesting biological activity. While not yet widely studied as a drug itself, its structural features suggest potential utility as a tool compound or intermediate in medicinal chemistry. The dioxolan ring can serve as a bioisostere for other oxygen-containing heterocycles that are known to be pharmacologically active. This has prompted investigations into its derivatives as potential candidates for further development.
The synthesis of 3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include the formation of the dioxolan ring through cyclization reactions and subsequent functionalization at the desired positions on the benzophenone core. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research and industrial applications.
Recent studies have also explored the catalytic properties of 3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone and its derivatives. The presence of both electron-donating and electron-withdrawing groups on its structure allows it to participate in various catalytic cycles, including oxidation and reduction reactions. This has opened up possibilities for its use in asymmetric synthesis and other catalytic processes where precise control over reaction outcomes is crucial.
In conclusion,3-(1,3-Dioxolan-2-yl)-4'-Methylbenzophenone (CAS No. 898778-85-3) is a versatile compound with broad applications in organic synthesis and material science. Its unique structural features make it an attractive candidate for further research into photoreactive materials, pharmaceutical intermediates, and catalytic systems. As synthetic chemistry continues to evolve,this compound is likely to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.
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